(R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine
Overview
Description
®-2-(2-Chloro-6-fluorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines, which are nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-chloro-6-fluorophenyl group. The ®-configuration indicates the specific spatial arrangement of the substituents around the chiral center, which can significantly influence the compound’s biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Chloro-6-fluorophenyl)pyrrolidine can be achieved through various synthetic strategies. One common method involves the N-arylation of pyrrolidines, where the pyrrolidine ring is coupled with an aryl halide in the presence of a catalyst. For example, the reaction of pyrrolidine with 2-chloro-6-fluorobenzene in the presence of a palladium catalyst can yield the desired product. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of ®-2-(2-Chloro-6-fluorophenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of chiral catalysts or chiral auxiliaries can ensure the selective formation of the ®-enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Chloro-6-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
®-2-(2-Chloro-6-fluorophenyl)pyrrolidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-(2-Chloro-6-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ®-configuration plays a crucial role in determining the compound’s binding affinity and selectivity. The compound may act as an inhibitor or modulator of its target, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-Chloro-6-fluorophenyl)pyrrolidine: The enantiomer of the compound with the opposite configuration.
2-(2-Chloro-6-fluorophenyl)pyrrolidine: The racemic mixture containing both ®- and (S)-enantiomers.
N-aryl pyrrolidines: A broader class of compounds with various aryl substituents on the pyrrolidine ring.
Uniqueness
®-2-(2-Chloro-6-fluorophenyl)pyrrolidine is unique due to its specific ®-configuration, which can impart distinct biological and chemical properties compared to its (S)-enantiomer or racemic mixture
Properties
IUPAC Name |
(2R)-2-(2-chloro-6-fluorophenyl)pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2/t9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFPAYZSIJRSER-SECBINFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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